N1-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(1-hydroxybutan-2-yl)oxalamide
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Overview
Description
The compound “N1-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(1-hydroxybutan-2-yl)oxalamide” is a complex organic molecule. It has a molecular formula of C19H18ClN3O4 and a molecular weight of 387.82 g/mol .
Molecular Structure Analysis
The molecular structure of this compound is complex, with a pyrazole ring attached to a thieno ring, both of which are nitrogen-containing heterocycles. The pyrazole ring is further substituted with a chlorophenyl group and an oxalamide group .Scientific Research Applications
Molecular Interaction Studies
One significant application of similar compounds involves the study of molecular interactions with specific receptors, providing insights into the design of selective antagonists for therapeutic purposes. For instance, the molecular interaction of antagonist compounds with the CB1 cannabinoid receptor has been examined to understand the conformational preferences and binding modes, contributing to the development of more effective and selective drug candidates for conditions modulated by this receptor (J. Shim et al., 2002).
Antiviral and Cytotoxic Activities
Another area of application is the synthesis and evaluation of heterocyclic compounds based on pyrazole and isoxazole frameworks for their antiviral and cytotoxic activities. Research has led to the discovery of compounds with significant activity against viruses, such as Herpes simplex, and cytotoxic properties that could be leveraged in the development of new antiviral agents and cancer therapeutics (K. Dawood et al., 2011).
Anti-Tumor Agents
Compounds incorporating the thiophene moiety have been synthesized and evaluated for their anti-tumor activities. This research has identified potent anti-tumor agents against specific cancer cell lines, highlighting the potential of these compounds in cancer therapy (Sobhi M. Gomha et al., 2016).
Structural Characterization and Analysis
Structural characterization and analysis of novel compounds is essential for understanding their properties and potential applications. Studies involving X-ray crystallography, NMR spectroscopy, and theoretical calculations help elucidate the molecular structure, stereochemistry, and electronic properties of these compounds, providing a foundation for further application in material science and drug design (M. Jimeno et al., 2003).
Mechanism of Action
Target of Action
Similar compounds have been found to interact with neuronal voltage-sensitive sodium (site 2) and l-type calcium channels .
Mode of Action
The compound’s mode of action involves interaction with its targets, leading to changes in the function of these channels. This can affect the propagation of electrical signals in neurons, potentially leading to various physiological effects .
Biochemical Pathways
The interaction with sodium and calcium channels suggests that it may influence pathways related to neuronal signaling and neurotransmission .
Result of Action
Given its potential interaction with neuronal channels, it may influence neuronal activity and signaling .
Properties
IUPAC Name |
N-[2-(3-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N'-(1-hydroxybutan-2-yl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4O5S/c1-2-11(7-23)19-16(24)17(25)20-15-13-8-28(26,27)9-14(13)21-22(15)12-5-3-4-10(18)6-12/h3-6,11,23H,2,7-9H2,1H3,(H,19,24)(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASJBGBSZIACPAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NC(=O)C(=O)NC1=C2CS(=O)(=O)CC2=NN1C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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